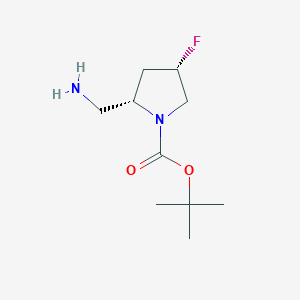
4-Bromo-2-(difluoromethoxy)thioanisole
説明
4-Bromo-2-(difluoromethoxy)thioanisole , also known by its chemical formula BrC6H4SCH3 , is an organic compound with a molecular weight of 203.10 g/mol . It falls under the category of organic building blocks and is commonly used in synthetic chemistry . The compound exhibits interesting reactivity due to its unique structure.
Synthesis Analysis
The synthesis of This compound involves several methods. One notable approach is the Heck olefination reaction with styrenes, leading to the formation of stilbenes . This reaction is widely employed in organic synthesis to create carbon-carbon double bonds.
Molecular Structure Analysis
The compound’s molecular formula, BrC6H4SCH3 , indicates that it consists of a bromine atom (Br) , a thioether group (SCH3) , and an aromatic ring (C6H4) . The difluoromethoxy substituent adds further complexity to its structure. The SMILES notation for this compound is CSc1ccc(Br)cc1 .
Physical and Chemical Properties Analysis
科学的研究の応用
Mass Spectrometry and Computational Study
4-Bromo derivatives of thioanisole, including compounds similar to 4-Bromo-2-(difluoromethoxy)thioanisole, have been the subject of mass spectrometric and computational studies. These studies focus on the protonation and methylation reactions of thioanisole and its derivatives. The research reveals that protonated 4-bromo thio-compounds can undergo collisionally induced dehalogenation, leading to the formation of thiophenol or thioanisole radical cations. These findings are supported by both experimental mass spectrometry techniques and ab initio quantum chemical calculations, highlighting the complex behavior of brominated thioanisoles under different conditions (Nam, Flammang, Le, Gerbaux, & Nguyen, 2003).
Synthesis in Microreaction Systems
The synthesis of brominated anisoles, closely related to this compound, has been explored in continuous, homogeneous processes using modular microreaction systems. This approach offers advantages over traditional batch processes, such as higher selectivity, reduced byproduct formation, and enhanced control over reaction conditions. The research demonstrates the effective preparation of brominated anisoles through mono-bromination reactions, providing insights into the potential for efficient and scalable synthesis of similar compounds (Xie, Wang, Deng, & Luo, 2020).
Organic Photovoltaic Devices
Compounds like 4-Bromoanisole, which share structural similarities with this compound, have been used as processing additives in the development of organic photovoltaic devices. These additives can control the phase separation and purity in polymer-polymer blends, improving the morphology and efficiency of photovoltaic cells. This application underscores the role of brominated anisoles in advancing renewable energy technologies (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKTVDGUYBALKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219270 | |
| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807244-72-9 | |
| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807244-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


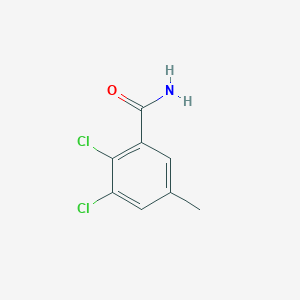




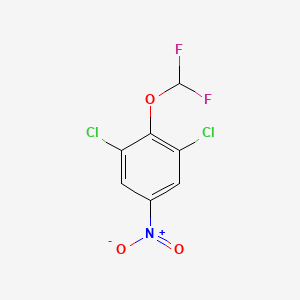



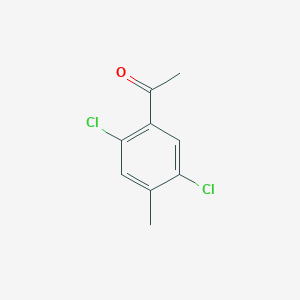
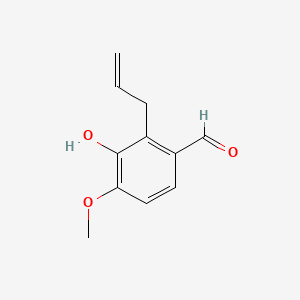
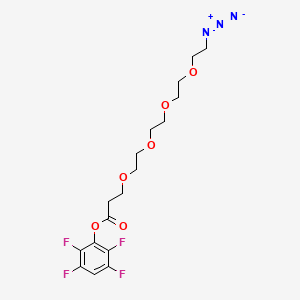
![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)
